N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethylamino and methyl groups, connected to a phenyl ring, which is further linked to a trimethylbenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethylamine and methyl-substituted precursors under controlled conditions.
Amination of the Phenyl Ring: The pyrimidine derivative is then reacted with a phenyl compound in the presence of a suitable catalyst to introduce the amino group.
Sulfonamide Formation: The final step involves the reaction of the aminophenyl derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory or antimicrobial agent due to its sulfonamide structure.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism by which N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE exerts its effects involves:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit enzymes like cyclooxygenase (COX) or interact with bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Trimethoprim: Often used in combination with sulfonamides for enhanced antimicrobial activity.
Uniqueness
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its complex structure, which combines a pyrimidine ring with a sulfonamide moiety, potentially offering a broader range of biological activities and applications compared to simpler sulfonamides.
Properties
Molecular Formula |
C22H27N5O2S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O2S/c1-6-23-20-13-17(5)24-22(26-20)25-18-7-9-19(10-8-18)27-30(28,29)21-15(3)11-14(2)12-16(21)4/h7-13,27H,6H2,1-5H3,(H2,23,24,25,26) |
InChI Key |
YHOQMVODJQVJBM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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